
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H18O4. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like chloroform and methanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common route involves the reaction of 3,3-dimethylcyclohexanone with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloroacetic acid acts as the electrophile, and the ketone is converted into the corresponding carboxylic acid.
Reaction Conditions:
Temperature: 80-100°C
Solvent: Water or ethanol
Catalyst: Sodium hydroxide
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of 3,3-dimethylcyclohexanone and chloroacetic acid.
Reaction: Conducted in a continuous flow reactor with precise control over temperature and reaction time.
Purification: Crystallization and filtration to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of diketones or carboxylic acid derivatives.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, polymers, and as a building block for various industrial products.
Mécanisme D'action
The mechanism of action of 1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Carboxymethyl)cyclohexane-1-carboxylic acid: Similar structure but without the dimethyl groups.
Cyclohexaneacetic acid: Lacks the additional carboxylic acid group.
3,3-Dimethylcyclohexanone: Precursor in the synthesis of 1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both carboxymethyl and dimethyl groups on the cyclohexane ring. This structural feature imparts specific chemical properties, such as increased steric hindrance and altered reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-(carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-10(2)4-3-5-11(7-10,9(14)15)6-8(12)13/h3-7H2,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
AMSHIDMOLMBWMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1)(CC(=O)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


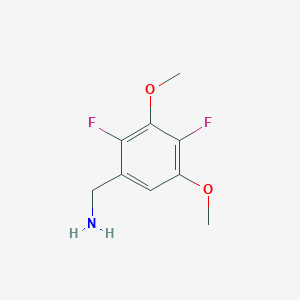
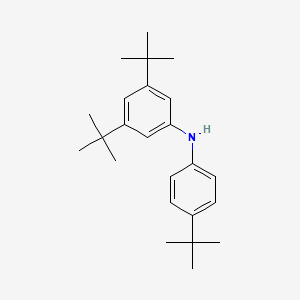
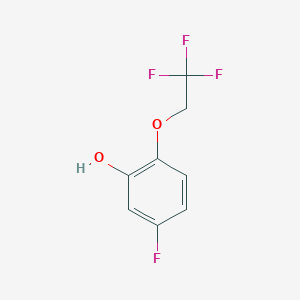

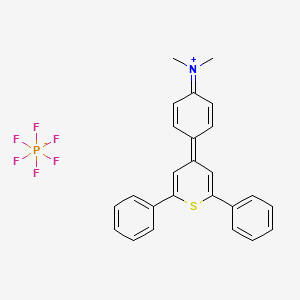
![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
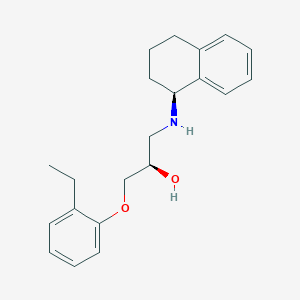
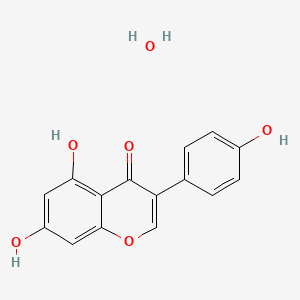
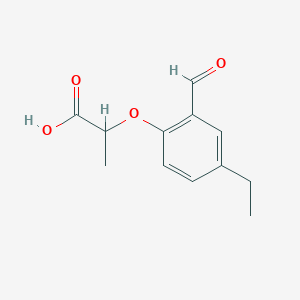
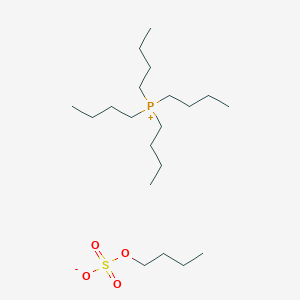
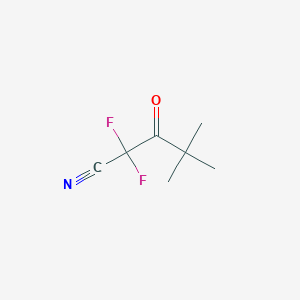
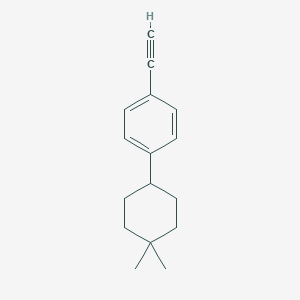
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)
![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
